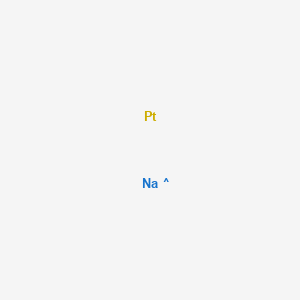platinum;sodium
CAS No.: 112148-31-9
Cat. No.: VC20595321
Molecular Formula: NaPt
Molecular Weight: 218.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112148-31-9 |
|---|---|
| Molecular Formula | NaPt |
| Molecular Weight | 218.07 g/mol |
| IUPAC Name | platinum;sodium |
| Standard InChI | InChI=1S/Na.Pt |
| Standard InChI Key | WACRXVBKMRXTCA-UHFFFAOYSA-N |
| Canonical SMILES | [Na].[Pt] |
Introduction
Chemical Identity and Structural Overview
Sodium Hexachloroplatinate(IV)
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) consists of a hexachloroplatinate anion ([PtCl₆]²⁻) coordinated by two sodium cations. The compound crystallizes in an octahedral geometry, with platinum at the center bonded to six chloride ligands . Anhydrous Na₂[PtCl₆] appears as a yellow crystalline solid but readily hydrates to form an orange hexahydrate (Na₂[PtCl₆]·6H₂O) under humid conditions . Dehydration occurs at 110°C, restoring the anhydrous form.
Sodium Hexahydroxyplatinate(IV)
Sodium hexahydroxyplatinate(IV) (Na₂[Pt(OH)₆]) features a [Pt(OH)₆]²⁻ anion surrounded by sodium ions. This compound is typically synthesized via the reaction of Na₂[PtCl₆] with sodium hydroxide, replacing chloride ligands with hydroxyl groups . The resultant alkaline solution serves as a precursor for platinum nanoparticle synthesis under gamma irradiation .
Table 1: Comparative Properties of Sodium-Platinum Compounds
| Property | Na₂[PtCl₆] | Na₂[Pt(OH)₆] |
|---|---|---|
| Formula | Na₂[PtCl₆] | Na₂[Pt(OH)₆] |
| Color | Yellow (anhydrous), Orange (hydrate) | Colorless (solution) |
| Solubility | Highly soluble in water | Soluble in alkaline solutions |
| Primary Use | NMR spectroscopy reference | Platinum nanoparticle precursor |
| Thermal Stability | Stable up to 110°C (anhydrous) | Decomposes under gamma irradiation |
Synthesis and Reaction Pathways
Preparation of Sodium Hexachloroplatinate(IV)
Na₂[PtCl₆] is synthesized through a two-step process starting with platinum dissolution in aqua regia (a 3:1 mixture of HCl and HNO₃):
-
Formation of Hexachloroplatinic Acid:
Platinum reacts with aqua regia to yield hexachloroplatinic acid (H₂[PtCl₆]): -
Neutralization with Sodium Chloride:
The acid is neutralized with NaCl, precipitating Na₂[PtCl₆]:
The compound can be regenerated from waste platinum via conversion to ammonium hexachloroplatinate ((NH₄)₂[PtCl₆]) and subsequent thermal decomposition .
Synthesis of Sodium Hexahydroxyplatinate(IV)
Na₂[Pt(OH)₆] is prepared by treating Na₂[PtCl₆] with a strong base, such as NaOH:
This reaction replaces chloride ligands with hydroxyl groups, forming a stable alkaline solution.
Physicochemical Properties
Stability and Hygroscopicity
Na₂[PtCl₆] exhibits hygroscopicity, absorbing atmospheric moisture to form a hexahydrate. In contrast, Na₂[Pt(OH)₆] remains stable in alkaline solutions but decomposes under gamma irradiation to yield platinum dioxide (PtO₂) nanoparticles .
Spectroscopic Characteristics
-
195Pt NMR Reference: A 1.2 M solution of Na₂[PtCl₆] in deuterated water (D₂O) serves as the primary reference for 195Pt NMR due to its sharp signal at 0 ppm .
-
UV-Vis Absorption: Na₂[Pt(OH)₆] solutions exhibit absorption peaks at 260–300 nm, characteristic of Pt(IV) hydroxo complexes .
Table 2: Spectroscopic Parameters
| Compound | NMR Shift (δ, ppm) | UV-Vis λₘₐₓ (nm) | Particle Size (nm) |
|---|---|---|---|
| Na₂[PtCl₆] | 0 (reference) | N/A | N/A |
| Na₂[Pt(OH)₆] | - | 260–300 | 2.3 ± 0.5 |
Industrial and Research Applications
Platinum-195 NMR Spectroscopy
Elemental Context: Platinum and Sodium
Platinum (Pt)
-
Atomic Properties: Atomic number 78, d-block transition metal, electron configuration [Xe] 4f¹⁴ 5d⁹ 6s¹ .
-
Physical Traits: High density (21.45 g/cm³), melting point 2041 K, and exceptional corrosion resistance .
Sodium (Na)
-
Atomic Properties: Atomic number 11, s-block alkali metal, electron configuration [Ne] 3s¹ .
-
Physical Traits: Low density (0.97 g/cm³), melting point 371 K, and high reactivity .
Table 3: Elemental Comparison
| Property | Platinum (Pt) | Sodium (Na) |
|---|---|---|
| Atomic Number | 78 | 11 |
| Block | d-block | s-block |
| Melting Point | 2041 K | 371 K |
| Common Oxidation States | +2, +4 | +1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume